Cas no 36874-95-0 (4-[(dimethylamino)methyl]benzaldehyde)

4-[(Dimethylamino)methyl]benzaldehyde is a versatile aromatic aldehyde compound featuring a dimethylaminomethyl substituent at the para position of the benzaldehyde core. This structural motif imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, dyes, and fine chemicals. The dimethylamino group enhances solubility in polar solvents and can participate in further functionalization, such as reductive amination or Mannich reactions. Its aldehyde functionality allows for condensation and nucleophilic addition reactions, enabling the construction of complex molecular frameworks. The compound is typically supplied as a high-purity solid, ensuring consistent performance in synthetic applications. Proper handling under inert conditions is recommended due to its sensitivity to air and moisture.
4-[(dimethylamino)methyl]benzaldehyde structure
36874-95-0 structure
Product Name:4-[(dimethylamino)methyl]benzaldehyde
CAS No:36874-95-0
MF:C10H13NO
MW:163.216322660446
MDL:MFCD06800601
CID:854006
PubChem ID:193251
Update Time:2025-06-11

4-[(dimethylamino)methyl]benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(dimethylaminomethyl)benzaldehyde
    • 4-Dimethylaminomethylbenzaldehyde
    • 4-DIMETHYLAMINOMETHYL-BENZALDEHYDE
    • 4-((Benzoylamino)methyl)pyridine
    • 4-((dimethylamino)methyl)
    • 4-[(dimethylamino)methyl]benzaldehyde
    • 4-[(dimethylamino)methyl]-benzaldehyde
    • 4-Benzamidomethyl-pyridin
    • AC1L840S
    • AGN-PC-009IQN
    • Benzamide, N-(4-pyridinylmethyl)-
    • CTK1C5588
    • N-(4-picolyl)benzamide
    • N-4-Picolylbenzamid
    • N-benzoyl-4-(aminomethyl)pyridine
    • N-pyridin-4-ylmethyl-benzamide
    • NSC271592
    • Oprea1_043028
    • SureCN1161697
    • Benzaldehyde, 4-((dimethylamino)methyl)-
    • MFCD06800601
    • SCHEMBL470309
    • 4-((dimethylamino) methyl)benzaldehyde
    • ALBB-015111
    • CS-0120710
    • DTXSID20958074
    • (4-Dimethylaminomethyl)benzaldehyde
    • p-Dimethylaminomethylbenzaldehyde
    • 4-((dimethylamino)methyl)benzaldehyde
    • LS-04798
    • 4-[(Dimethylamino)methyl]benzaldehyde, AldrichCPR
    • EN300-66938
    • HQDFSQZWAINMKA-UHFFFAOYSA-N
    • Benzaldehyde, 4-[(dimethylamino)methyl]-
    • 36874-95-0
    • AKOS000506001
    • MDL: MFCD06800601
    • Inchi: 1S/C10H13NO/c1-11(2)7-9-3-5-10(8-12)6-4-9/h3-6,8H,7H2,1-2H3
    • InChI Key: HQDFSQZWAINMKA-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC(=CC=1)CN(C)C

Computed Properties

  • Exact Mass: 163.09979
  • Monoisotopic Mass: 163.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • PSA: 20.31

4-[(dimethylamino)methyl]benzaldehyde Security Information

  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

4-[(dimethylamino)methyl]benzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B402048-5mg
4-[(dimethylamino)methyl]benzaldehyde
36874-95-0
5mg
$ 50.00 2022-06-07
TRC
B402048-10mg
4-[(dimethylamino)methyl]benzaldehyde
36874-95-0
10mg
$ 65.00 2022-06-07
TRC
B402048-50mg
4-[(dimethylamino)methyl]benzaldehyde
36874-95-0
50mg
$ 95.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
016807-500mg
4-Dimethylaminomethyl-benzaldehyde
36874-95-0
500mg
2925CNY 2021-05-07
Chemenu
CM344467-250mg
4-[(Dimethylamino)methyl]benzaldehyde
36874-95-0 95%+
250mg
$143 2022-06-11
Chemenu
CM344467-1g
4-[(Dimethylamino)methyl]benzaldehyde
36874-95-0 95%+
1g
$343 2022-06-11
Chemenu
CM344467-5g
4-[(Dimethylamino)methyl]benzaldehyde
36874-95-0 95%+
5g
$1200 2022-06-11
abcr
AB409110-500 mg
4-[(Dimethylamino)methyl]benzaldehyde; 95%
36874-95-0
500mg
€339.20 2023-04-24
eNovation Chemicals LLC
Y1222636-5g
4-((Dimethylamino)methyl)benzaldehyde
36874-95-0 95%
5g
$690 2024-06-03
eNovation Chemicals LLC
D965088-100mg
p-dimethylaminomethylbenzaldehyde
36874-95-0 97%
100mg
$80 2024-06-07

4-[(dimethylamino)methyl]benzaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:36874-95-0)4-[(dimethylamino)methyl]benzaldehyde
Order Number:A1024973
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:31
Price ($):661.0
Email:sales@amadischem.com

Additional information on 4-[(dimethylamino)methyl]benzaldehyde

4-[(Dimethylamino)methyl]Benzaldehyde: A Comprehensive Overview

4-[(Dimethylamino)methyl]benzaldehyde, also known by its CAS registry number CAS No. 36874-95-0, is a versatile organic compound with significant applications in various fields of chemistry. This compound, characterized by its aromatic benzaldehyde ring substituted with a dimethylaminomethyl group, has garnered attention due to its unique chemical properties and potential in drug design, material science, and synthetic chemistry.

The structure of 4-[(dimethylamino)methyl]benzaldehyde consists of a benzene ring with a formyl group (-CHO) at the para position relative to a dimethylaminomethyl (-CH2-N(CH3)2) substituent. This arrangement imparts the molecule with both electron-donating and withdrawing groups, which influence its reactivity and stability. The dimethylamino group acts as a strong electron donor, enhancing the nucleophilic character of the molecule, while the aldehyde group introduces electrophilic properties. This balance of electronic effects makes the compound suitable for various chemical transformations.

Recent studies have highlighted the role of 4-[(dimethylamino)methyl]benzaldehyde in medicinal chemistry. Researchers have explored its potential as a building block for constructing bioactive molecules. For instance, its ability to undergo condensation reactions with amino acids has been utilized to synthesize peptide-like structures with potential pharmacological activities. Additionally, the compound has been employed in the development of fluorescent sensors for detecting metal ions, leveraging its ability to coordinate with transition metals.

In material science, 4-[(dimethylamino)methyl]benzaldehyde has been investigated for its role in the synthesis of conducting polymers. The aldehyde group serves as a reactive site for polymerization reactions, while the dimethylamino substituent enhances the conjugation and stability of the resulting polymer chains. These materials exhibit promising electronic properties, making them candidates for applications in flexible electronics and energy storage devices.

The synthesis of 4-[(dimethylamino)methyl]benzaldehyde typically involves nucleophilic substitution or alkylation reactions. One common approach is the reaction of benzaldehyde with dimethylaminomethanol in the presence of an acid catalyst. This method ensures high yield and purity, making it suitable for large-scale production. Recent advancements in catalytic systems have further optimized this process, reducing reaction times and enhancing selectivity.

The compound's stability under various conditions has also been a subject of recent research. Studies have shown that 4-[(dimethylamino)methyl]benzaldehyde exhibits good thermal stability up to 150°C and is resistant to hydrolysis under mild acidic or basic conditions. These properties make it ideal for use in industrial applications where robustness is required.

In conclusion, 4-[(dimethylamino)methyl]benzaldehyde, with its unique chemical structure and diverse reactivity, continues to be a valuable compound in contemporary chemical research. Its applications span across drug discovery, material science, and synthetic chemistry, driven by ongoing advancements in synthesis techniques and functionalization strategies. As research progresses, this compound is expected to unlock new possibilities in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:36874-95-0)4-[(dimethylamino)methyl]benzaldehyde
A1024973
Purity:99%
Quantity:5g
Price ($):661.0
Email